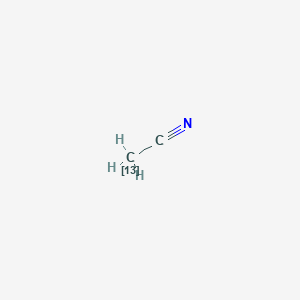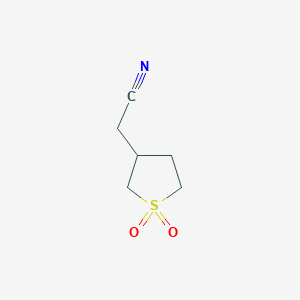![molecular formula C9H7ClN2O B3109448 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-20-4](/img/structure/B3109448.png)
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound and a drug intermediate . It has a molecular weight of 194.62 .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One approach involves the use of 2-amino-3-benzyloxy pyridine as a starting material, which undergoes a condensation reaction under the influence of phosphorus oxychloride to yield the target product . Another method involves a direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation .Molecular Structure Analysis
The molecular structure of this compound is planar, as evidenced by the two conjugated rings with a dihedral angle of only 0.230° . The InChI code for this compound is 1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3 .Chemical Reactions Analysis
This compound can undergo a metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale .Applications De Recherche Scientifique
Methylation of Position 8 in Pyridine Moiety This research focuses on the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, specifically the displacement of the methyl group at position 8. The aim was to enhance the biological properties of these compounds, and the study includes the synthesis process and exploration of analgesic properties on experimental models (Ukrainets et al., 2015).
Crystal Structure Analysis Several studies have contributed to understanding the crystal structure of various derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. For instance, the study by Anthal et al. (2014) provides a detailed analysis of the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, revealing molecular interactions and structural stability factors (Anthal et al., 2014). Similarly, Zhang et al. (2013) characterized a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one and explored its interaction with DNA, providing insights into potential biological interactions (Zhang et al., 2013).
Chemical Properties and Applications
Recent Progress in the Chemistry of Bicyclic 6–6 Systems This review covers the chemistry of pyrido[1,2-a]pyrimidines, focusing on structural features, reactions, and synthetic methodologies. It provides an overview of the diverse methodologies reported on the chemistry of pyrido[1,2-a]pyrimidines and discusses their biological importance and mechanistic pathways (Elattar et al., 2017).
Substituted Pyridopyrimidinones The study by Abass et al. (2010) explores chloro-4H-pyrido(1,2-a)pyrimidin-4-one as a synthone precursor for preparing novel heterotricyclic systems. It details the reactions and potential of these systems for further chemical exploration (Abass et al., 2010).
One-Pot Chemoselective Bis(Suzuki-Miyaura Cross-Coupling) This paper discusses a one-pot chemoselective bis(Suzuki–Miyaura cross-coupling) reaction under microwave irradiation for the 4H-pyrido[1,2-a]pyrimidin-4-one series. It highlights the efficiency of this process in substituting various boronic acids, providing a pathway for potential pharmaceutical applications (Kabri et al., 2012).
Propriétés
IUPAC Name |
2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCQZXXQUBDAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)



![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)








